[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
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Overview
Description
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[321]octan-2-yl] acetate is a complex organic compound characterized by its bicyclic structure and multiple acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate typically involves multi-step organic reactions. One common method includes the acetylation of a precursor molecule using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques such as chromatography to isolate the pure compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetate groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate groups with other functional groups, depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methanolysis.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or ethers, depending on the nucleophile.
Scientific Research Applications
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate: shares structural similarities with other bicyclic acetates such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple acetate groups, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
[(1R,2S,3R,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O8/c1-5(13)17-9-8-4-16-12(20-8)11(19-7(3)15)10(9)18-6(2)14/h8-12H,4H2,1-3H3/t8-,9+,10-,11-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQMOSGYGQJOJ-IYKVGLELSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2COC(O2)C(C1OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2CO[C@H](O2)[C@@H]([C@@H]1OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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